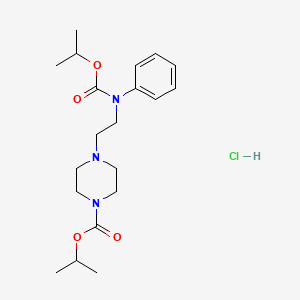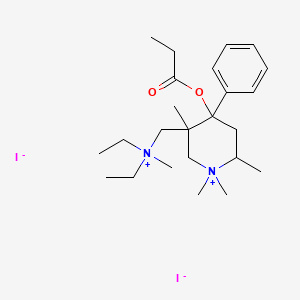
Piperidinium, 5-(diethylmethylammoniomethyl)-4-phenyl-4-propionyloxy-1,1,2,5-tetramethyl-, diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidinium, 5-(diethylmethylammoniomethyl)-4-phenyl-4-propionyloxy-1,1,2,5-tetramethyl-, diiodide is a complex organic compound that belongs to the class of piperidinium salts. These compounds are known for their stability and versatility in various chemical reactions. The presence of multiple functional groups in its structure makes it a valuable compound in both research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 5-(diethylmethylammoniomethyl)-4-phenyl-4-propionyloxy-1,1,2,5-tetramethyl-, diiodide typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperidinium Ring: The piperidinium ring is formed through a cyclization reaction involving a suitable precursor, such as a diethylmethylammonium salt.
Functionalization: The introduction of the phenyl and propionyloxy groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and specific solvents to ensure high yields.
Final Assembly:
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency.
化学反応の分析
Types of Reactions
Piperidinium, 5-(diethylmethylammoniomethyl)-4-phenyl-4-propionyloxy-1,1,2,5-tetramethyl-, diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the diiodide groups can be replaced with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
科学的研究の応用
Piperidinium, 5-(diethylmethylammoniomethyl)-4-phenyl-4-propionyloxy-1,1,2,5-tetramethyl-, diiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of Piperidinium, 5-(diethylmethylammoniomethyl)-4-phenyl-4-propionyloxy-1,1,2,5-tetramethyl-, diiodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
類似化合物との比較
Similar Compounds
Pyrrolidinium Salts: These compounds have a similar structure but with a five-membered ring instead of a six-membered piperidinium ring.
Quinuclidinium Salts: These compounds feature a bicyclic structure, providing different reactivity and stability profiles.
Ammonium Salts: These are simpler analogs with a single nitrogen atom, lacking the complexity and functionality of piperidinium salts.
Uniqueness
Piperidinium, 5-(diethylmethylammoniomethyl)-4-phenyl-4-propionyloxy-1,1,2,5-tetramethyl-, diiodide stands out due to its unique combination of functional groups, which provide a balance of stability and reactivity. This makes it particularly valuable in applications requiring precise control over chemical reactions and product formation.
特性
CAS番号 |
28866-36-6 |
|---|---|
分子式 |
C24H42I2N2O2 |
分子量 |
644.4 g/mol |
IUPAC名 |
diethyl-methyl-[(1,1,3,6-tetramethyl-4-phenyl-4-propanoyloxypiperidin-1-ium-3-yl)methyl]azanium;diiodide |
InChI |
InChI=1S/C24H42N2O2.2HI/c1-9-22(27)28-24(21-15-13-12-14-16-21)17-20(4)25(6,7)18-23(24,5)19-26(8,10-2)11-3;;/h12-16,20H,9-11,17-19H2,1-8H3;2*1H/q+2;;/p-2 |
InChIキー |
RTBWQBGCWSUVSX-UHFFFAOYSA-L |
正規SMILES |
CCC(=O)OC1(CC([N+](CC1(C)C[N+](C)(CC)CC)(C)C)C)C2=CC=CC=C2.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


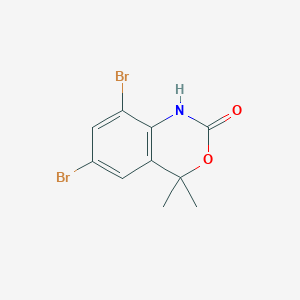
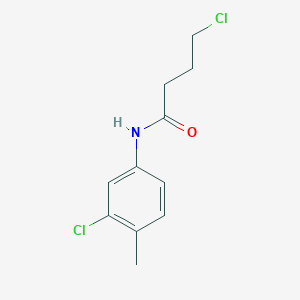
![4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzoic acid](/img/structure/B14697451.png)

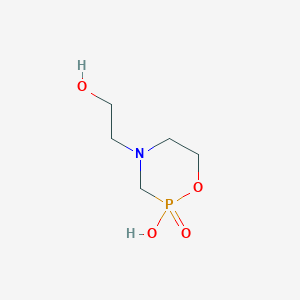



![N-{4-[(E)-Phenyldiazenyl]phenyl}octadecanamide](/img/structure/B14697497.png)
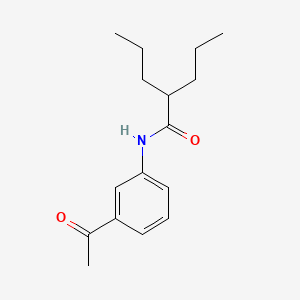
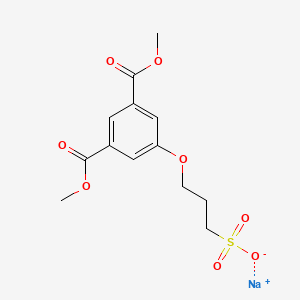
![5,11-dioxapentacyclo[7.3.2.02,8.04,6.010,12]tetradeca-1(12),2,4(6),7,9-pentaene](/img/structure/B14697512.png)
